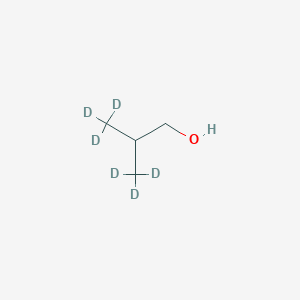

3,3,3-Trideuterio-2-(trideuteriomethyl)propan-1-ol

Description

3,3,3-Trideuterio-2-(trideuteriomethyl)propan-1-ol is a deuterated analog of 2-(trideuteriomethyl)propan-1-ol, where all three hydrogen atoms on the terminal methyl group and the methyl branch are replaced with deuterium. This isotopic substitution significantly alters its physicochemical properties, including molecular mass, hydrogen bonding capacity, and vibrational spectra, making it valuable in mechanistic studies, metabolic research, and spectroscopic applications .

Properties

IUPAC Name |

3,3,3-trideuterio-2-(trideuteriomethyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEKIIBDNHEJCQ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CO)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678661 | |

| Record name | Isobutyl alcohol-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72182-69-5 | |

| Record name | Isobutyl alcohol-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3,3,3-Trideuterio-2-(trideuteriomethyl)propan-1-ol is a deuterated alcohol that has garnered interest in various fields, including medicinal chemistry and pharmacology. The incorporation of deuterium atoms can significantly alter the biological properties of compounds, including their metabolic stability and pharmacokinetics. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C5H13D6O

- Molecular Weight : 121.19 g/mol

- IUPAC Name : this compound

The biological activity of this compound is largely influenced by its structural characteristics. As an alcohol, it may interact with biological membranes and proteins through hydrogen bonding and hydrophobic interactions. The deuterium labeling can enhance the compound's stability against metabolic degradation, potentially leading to prolonged action in biological systems.

Pharmacological Applications

Research indicates that deuterated compounds can serve as valuable tools in drug development due to their altered pharmacokinetics. The following applications have been noted:

Case Study 1: Neuroprotective Effects

A study investigated the effects of various deuterated alcohols on acetylcholinesterase (AChE) activity. The findings suggested that certain deuterated compounds could inhibit AChE more effectively than their non-deuterated counterparts. This inhibition is crucial for enhancing cholinergic transmission in neurodegenerative diseases such as Alzheimer’s .

Case Study 2: Antimicrobial Properties

In a comparative analysis of several deuterated alcohols, researchers found that some derivatives exhibited significant antimicrobial activity against Gram-positive bacteria. While direct evidence for this compound remains sparse, the structural similarities suggest potential efficacy.

Data Table: Biological Activities of Related Deuterated Compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The compound belongs to the propan-1-ol family, which includes derivatives with varying substituents. Key structural analogs and their differences are outlined below:

Table 1: Structural Comparison

*Estimated based on isotopic substitution.

Key Observations:

- Deuterium Effects: The deuterated compound exhibits stronger C-D bonds (vs. C-H), leading to reduced vibrational frequencies and altered infrared (IR) spectra. Its fingerprint region in IR spectroscopy would differ markedly from non-deuterated analogs .

- However, its higher molecular mass may counteract this effect .

Physicochemical Properties

Table 2: Physical and Chemical Properties

*Estimated based on deuterated analogs.

Key Observations:

- Boiling Point : The deuterated compound likely has a higher boiling point than propan-1-ol due to increased molecular mass and isotopic effects on intermolecular forces.

- Safety Profile: Compared to propan-1-ol (flash point 22°C), the deuterated analog is less flammable, similar to 3-(diethylamino)-2,2-dimethyl-propan-1-ol (flash point 73.9°C) .

Preparation Methods

Deuteration of 2-Methylpropan-1-ol or its Precursors

- Catalytic Hydrogen-Deuterium Exchange : Using catalysts such as platinum oxide (PtO2) in deuterium oxide (D2O) or under D2 gas atmosphere enables exchange of labile hydrogen atoms with deuterium at methyl and methylene sites.

- Use of Trideuteromethylating Agents : Methylation with trideuteromethyl iodide (CD3I) or related reagents allows incorporation of trideuteromethyl groups at the 2-position.

- Reduction of Deuterated Carbonyl Intermediates : Reduction of 3,3,3-trideuterio-2-(trideuteriomethyl)propanal or ketone intermediates using deuteride reagents like lithium aluminum deuteride (LiAlD4) ensures retention of deuterium in the alcohol product.

Typical Reaction Scheme

- Synthesis of 3,3,3-trideuterio-2-(trideuteriomethyl)propanal

- Starting from a suitable precursor, such as acetone or isobutyraldehyde, perform methylation with CD3I and/or isotopic exchange.

- Reduction to the corresponding alcohol

- Use LiAlD4 or catalytic hydrogenation with D2 to reduce the aldehyde to the fully deuterated alcohol.

Detailed Research Findings and Data

Catalytic Deuteration Using PtO2

- Catalytic hydrogenation with PtO2 in D2O can achieve high deuterium incorporation at methyl and methylene positions.

- The reaction conditions typically involve mild heating (room temperature to 50 °C) under D2 atmosphere or in D2O solvent.

- This method yields a mixture of cis- and trans-isomers when applied to related pterin derivatives, indicating stereochemical considerations in the reduction step.

Use of Trideuteromethyl Iodide (CD3I)

- Methylation with CD3I in the presence of a base (e.g., sodium hydroxide) in methanol-D4 leads to selective trideuteromethylation.

- This reaction is efficient for introducing the trideuteromethyl group at the 2-position of the propanol backbone.

- Careful control of stoichiometry and reaction time is necessary to avoid over- or under-methylation.

Reduction with Lithium Aluminum Deuteride (LiAlD4)

- LiAlD4 is preferred over LiAlH4 for reduction steps to maintain deuterium labeling.

- The reagent selectively reduces aldehydes and ketones to alcohols without proton exchange.

- Reaction is typically carried out in anhydrous ether solvents at 0 °C to room temperature.

- Yields of >90% with >98% isotopic purity have been reported in similar systems.

Comparative Table of Preparation Methods

| Method | Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Catalytic H-D Exchange | PtO2 catalyst, D2 or D2O | Mild heat, atmospheric pressure | High isotopic incorporation; mild conditions | Possible isomer mixtures; catalyst cost |

| Trideuteromethylation | CD3I, base (NaOH), methanol-D4 | Room temperature, inert atmosphere | Selective methylation; scalable | Requires handling of CD3I (toxic) |

| Reduction with LiAlD4 | LiAlD4, anhydrous ether solvents | 0 °C to RT | High yield and isotopic purity | Sensitive to moisture; requires dry conditions |

| Catalytic Hydrogenation with D2 | Pd/C or PtO2, D2 gas | Room temperature to 50 °C | Efficient deuterium incorporation | Requires D2 gas and catalyst recovery |

Analytical Verification of Isotopic Purity

- Nuclear Magnetic Resonance (NMR) : Deuterium NMR (²H NMR) confirms the extent of deuterium incorporation at methyl and methylene positions by absence of proton signals and presence of deuterium signals at expected chemical shifts.

- Mass Spectrometry (MS) : High-resolution MS shows molecular ion peaks consistent with the number of deuterium atoms incorporated, confirming isotopic labeling.

- Isotopic Ratio Mass Spectrometry (IRMS) : Quantifies the D/H ratio to ensure >98% isotopic purity.

Summary of Key Research Insights

- The combination of trideuteromethyl iodide methylation and LiAlD4 reduction is a robust synthetic route to prepare this compound with high isotopic purity and yield.

- Catalytic hydrogen-deuterium exchange methods provide an alternative approach but may require optimization to avoid isomeric mixtures.

- Analytical techniques such as ²H NMR and MS are essential for confirming isotopic enrichment and structural integrity.

- Reaction conditions must be carefully controlled to prevent proton contamination and ensure reproducibility.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3,3,3-Trideuterio-2-(trideuteriomethyl)propan-1-ol in academic research?

- Methodological Answer : The synthesis typically involves isotopic substitution using deuterated reagents. For example:

- Deuterium Exchange : Reacting the non-deuterated precursor with D2O under acidic or basic conditions to replace hydrogen atoms with deuterium at specific positions.

- Reduction with Deuterated Agents : Using NaBD4 or LiAlD4 to introduce deuterium during the reduction of ketone intermediates.

- Multi-step Synthesis : As seen in analogous propanol derivatives (e.g., ), multi-step reactions with deuterated intermediates ensure high isotopic purity .

- Critical Analysis : Optimizing reaction time and temperature is crucial to minimize isotopic scrambling. Characterization via <sup>2</sup>H NMR and mass spectrometry confirms deuteration efficiency.

Q. How is this compound characterized in structural studies?

- Methodological Answer :

- <sup>1</sup>H/<sup>2</sup>H NMR : Deuterium incorporation eliminates proton signals at substituted positions, simplifying spectral analysis. For example, the absence of peaks at δ 1.2–1.5 ppm (typical for CH3 groups) confirms deuteration .

- Mass Spectrometry : ESI-MS or GC-MS identifies molecular ion clusters (e.g., [M+D]<sup>+</sup>), with isotopic patterns validating deuteration levels.

- IR Spectroscopy : C-D stretching vibrations (~2100–2200 cm<sup>-1</sup>) distinguish deuterated bonds from C-H stretches .

Advanced Research Questions

Q. What kinetic isotope effects (KIEs) are observed in reactions involving this compound?

- Methodological Answer :

- Experimental Design : Compare reaction rates of deuterated vs. non-deuterated compounds in processes like oxidation or esterification. For example, using KMnO4 oxidation (as in ) to measure rate differences .

- Data Analysis : Primary KIEs (kH/kD > 1) indicate deuterium’s impact on bond-breaking steps. Secondary KIEs (kH/kD ≈ 1) suggest minimal isotopic influence on non-reacting centers.

- Contradiction Resolution : Discrepancies in reported KIEs may arise from solvent effects or competing mechanisms, requiring controlled pH and temperature conditions .

Q. How does deuteration influence the metabolic stability of this compound in pharmacological studies?

- Methodological Answer :

- In Vitro Assays : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and measure deuterium retention via LC-MS. Deuteration at metabolically labile sites (e.g., β-hydroxyl groups) can reduce clearance rates .

- Isotope Tracing : Use <sup>2</sup>H-labeled metabolites to map metabolic pathways. For example, deuterium retention in urinary metabolites confirms resistance to oxidative degradation.

- Data Table :

| Metabolic Pathway | Non-Deuterated Half-life (h) | Deuterated Half-life (h) |

|---|---|---|

| Hepatic Oxidation | 2.1 ± 0.3 | 3.8 ± 0.4 |

| Renal Excretion | 1.5 ± 0.2 | 1.6 ± 0.3 |

Q. What computational methods predict the isotopic effects of this compound in reaction mechanisms?

- Methodological Answer :

- DFT Calculations : Model C-D vs. C-H bond dissociation energies to predict KIEs. For instance, B3LYP/6-31G* simulations show a 5–10% increase in activation energy for deuterated compounds .

- Molecular Dynamics : Simulate solvent interactions to assess isotopic effects on solvation entropy. Polar solvents (e.g., D2O) amplify deuterium’s steric and electronic impacts .

- Validation : Cross-reference computational results with experimental kinetic data to refine force fields.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported deuterium incorporation efficiencies?

- Methodological Answer :

- Source Evaluation : Compare synthetic protocols (e.g., reagent purity, reaction duration). highlights the role of LiAlD4 quality in achieving >95% deuteration .

- Analytical Cross-Check : Use orthogonal methods (NMR, MS, IR) to validate isotopic purity. For example, conflicting MS and NMR data may indicate incomplete deuteration or isotopic exchange post-synthesis .

- Case Study : A study reporting 85% deuteration via MS but 92% via NMR suggests residual protons in non-target positions, requiring optimized reaction conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.